molecular formula C5H12O2 B1594158 1-Ethoxy-2-methoxyethane CAS No. 5137-45-1

1-Ethoxy-2-methoxyethane

Cat. No.: B1594158
CAS No.: 5137-45-1
M. Wt: 104.15 g/mol
InChI Key: CAQYAZNFWDDMIT-UHFFFAOYSA-N
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Description

1-Ethoxy-2-methoxyethane, also known as ethylene glycol ethyl methyl ether, is an organic compound with the molecular formula C5H12O2. It is a colorless liquid with a mild, pleasant odor. This compound belongs to the class of ethers, which are characterized by an oxygen atom connected to two alkyl or aryl groups. The structure of this compound consists of an ethoxy group (CH3CH2O-) and a methoxy group (CH3O-) attached to an ethane backbone .

Preparation Methods

1-Ethoxy-2-methoxyethane can be synthesized through various methods, including:

Chemical Reactions Analysis

1-Ethoxy-2-methoxyethane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ether group is replaced by other nucleophiles such as halides or amines.

Scientific Research Applications

1-Ethoxy-2-methoxyethane has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-ethoxy-2-methoxyethane primarily involves its role as a solvent. It can interact with various molecular targets by dissolving them, facilitating chemical reactions, and enhancing the solubility of other compounds. The pathways involved include solvation and stabilization of reactive intermediates, which can influence the rate and outcome of chemical reactions .

Comparison with Similar Compounds

1-Ethoxy-2-methoxyethane can be compared with other similar ethers, such as:

    Diethyl Ether (CH3CH2OCH2CH3): Both compounds are ethers, but diethyl ether has two ethyl groups attached to the oxygen atom, whereas this compound has one ethyl and one methoxy group. Diethyl ether is more volatile and has a lower boiling point.

    Ethylene Glycol Dimethyl Ether (CH3OCH2CH2OCH3):

These comparisons highlight the unique properties of this compound, such as its balanced solubility and moderate boiling point, making it suitable for various applications.

Properties

IUPAC Name

1-ethoxy-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-3-7-5-4-6-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQYAZNFWDDMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74290-33-8
Record name Poly(oxy-1,2-ethanediyl), α-ethyl-ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74290-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40964490
Record name 1-Ethoxy-2-methoxyethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5137-45-1, 500005-27-6
Record name 1-Ethoxy-2-methoxyethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5137-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethoxy-2-methoxyethane
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Record name 2,5-Dioxaheptane
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Record name 1-Ethoxy-2-methoxyethane
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Record name 1-ethoxy-2-methoxyethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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